molecular formula C5H5BrN2 B1289261 2-Bromo-5-methylpyrazine CAS No. 98006-90-7

2-Bromo-5-methylpyrazine

Cat. No.: B1289261
CAS No.: 98006-90-7
M. Wt: 173.01 g/mol
InChI Key: OBZRGWKVWAXNKZ-UHFFFAOYSA-N
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Description

2-Bromo-5-methylpyrazine is an organic compound with the molecular formula C5H5BrN2. It is a derivative of pyrazine, characterized by the presence of a bromine atom at the second position and a methyl group at the fifth position of the pyrazine ring. This compound is commonly used in various chemical syntheses and research applications due to its unique reactivity and structural properties .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H320, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

2-Bromo-5-methylpyrazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in reactions involving nucleophilic substitution and free radical bromination . The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing. These interactions often result in the formation of reactive intermediates that can further participate in biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis . Additionally, it affects the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been found to inhibit the activity of certain enzymes involved in DNA replication and repair, thereby affecting cell division and growth . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause cumulative cellular damage, leading to altered cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have shown that high doses of this compound can cause liver and kidney damage in animal models, indicating a threshold effect . Additionally, prolonged exposure to high doses can result in systemic toxicity, affecting multiple organs and systems .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by enzymes such as cytochrome P450. The compound undergoes hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential to cause adverse effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its activity and function, influencing its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may accumulate in the nucleus, where it can interact with DNA and regulatory proteins, or in the mitochondria, affecting cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-methylpyrazine can be synthesized through several methods. One common approach involves the bromination of 5-methylpyrazine. This process typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position .

Another method involves the use of methyl 5-methylpyrazine-2-carboxylate as a starting material. This compound undergoes a series of reactions, including bromination, to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. These reactions are carried out in specialized reactors designed to handle the exothermic nature of bromination. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methylpyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields 2-methoxy-5-methylpyrazine .

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-5-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c1-4-2-8-5(6)3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZRGWKVWAXNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625621
Record name 2-Bromo-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98006-90-7
Record name 2-Bromo-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-methylpyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the reported synthesis of 2-bromo-5-methylpyrazine?

A1: The paper describes a synthetic route to this compound that is claimed to be both facile and efficient []. This suggests that the method offers advantages over previous syntheses, potentially in terms of yield, cost-effectiveness, or ease of execution. These factors are important when considering the compound as a building block for further chemical synthesis.

Q2: What is the role of the Hofmann degradation in the synthesis?

A2: The Hofmann degradation is a key step in the reported synthesis, converting an amide to an amine with one fewer carbon atom []. In this specific case, it transforms the amide derived from 5-methylpyrazine-2-carboxylic acid into the corresponding amine. This amine is then further modified to obtain the desired this compound.

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